![molecular formula C10H10N2OS2 B14196046 5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole CAS No. 922504-44-7](/img/structure/B14196046.png)
5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-methylphenylmethanesulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole typically involves the reaction of 4-methylbenzenesulfinyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-[(4-Methylphenyl)methanesulfonyl]-1,2,4-thiadiazole.
Reduction: 5-[(4-Methylphenyl)methanesulfanyl]-1,2,4-thiadiazole.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its antimicrobial or antiviral effects. The exact molecular pathways can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(4-Methylphenyl)sulfinyl]-1,2,4-thiadiazole
- 5-[(4-Methylphenyl)sulfonyl]-1,2,4-thiadiazole
- 5-[(4-Methylphenyl)methanesulfanyl]-1,2,4-thiadiazole
Uniqueness
5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfinyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, its potential bioactivity makes it a valuable compound for medicinal research.
Propriétés
Numéro CAS |
922504-44-7 |
|---|---|
Formule moléculaire |
C10H10N2OS2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
5-[(4-methylphenyl)methylsulfinyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C10H10N2OS2/c1-8-2-4-9(5-3-8)6-15(13)10-11-7-12-14-10/h2-5,7H,6H2,1H3 |
Clé InChI |
KXLYTNSNYMNHEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CS(=O)C2=NC=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14195969.png)

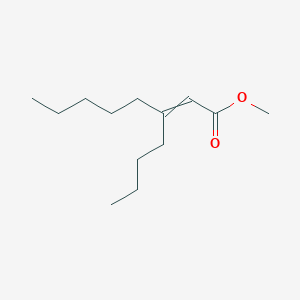
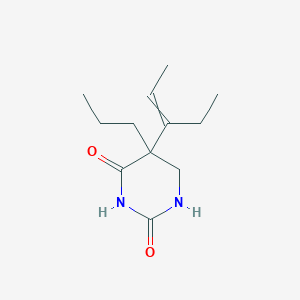
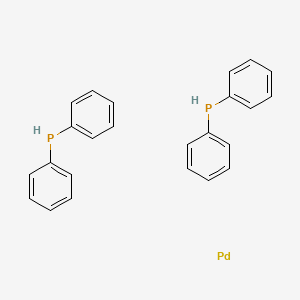
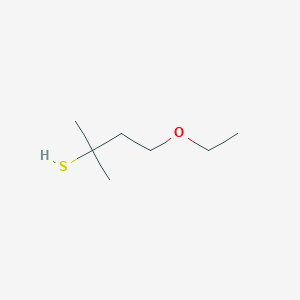
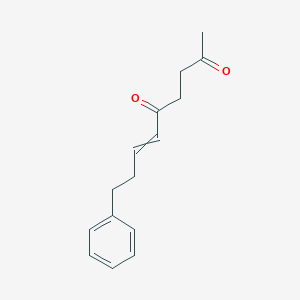

![4-[3-(5-Butyltellurophen-2-yl)prop-2-yn-1-yl]morpholine](/img/structure/B14196000.png)
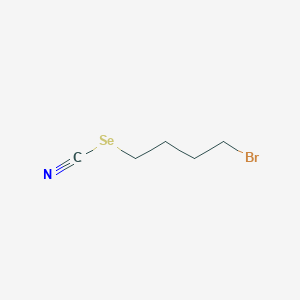
![5,6,8-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14196009.png)
![2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole](/img/structure/B14196013.png)


